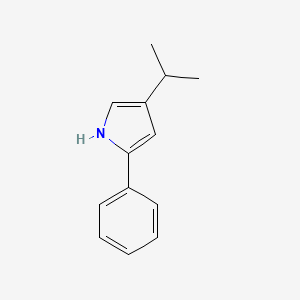
2-(Dodecanoyloxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecanoyloxy)benzoic acid is an organic compound that belongs to the class of esters. It is derived from benzoic acid and dodecanoic acid (also known as lauric acid). This compound is characterized by its ester linkage, which connects the benzoic acid moiety to the dodecanoic acid chain. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoyloxy)benzoic acid typically involves the esterification of benzoic acid with dodecanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient removal of by-products. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and selectivity of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecanoyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and dodecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3).
Major Products
Hydrolysis: Benzoic acid and dodecanoic acid.
Reduction: Benzyl alcohol and dodecanol.
Substitution: Nitrobenzoic acid derivatives, halobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Dodecanoyloxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the benzoic acid moiety.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 2-(Dodecanoyloxy)benzoic acid is primarily related to its hydrolysis. In biological systems, esterases can catalyze the hydrolysis of the ester linkage, releasing benzoic acid and dodecanoic acid. Benzoic acid is known for its antimicrobial properties, which can inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Comparación Con Compuestos Similares
2-(Dodecanoyloxy)benzoic acid can be compared with other ester compounds derived from benzoic acid and fatty acids. Similar compounds include:
2-(Hexanoyloxy)benzoic acid: Derived from benzoic acid and hexanoic acid.
2-(Octanoyloxy)benzoic acid: Derived from benzoic acid and octanoic acid.
2-(Decanoyloxy)benzoic acid: Derived from benzoic acid and decanoic acid.
Uniqueness
The uniqueness of this compound lies in the length of its fatty acid chain (dodecanoic acid), which imparts distinct physical and chemical properties. The longer chain length can enhance its hydrophobicity and influence its solubility and melting point, making it suitable for specific applications in cosmetics and pharmaceuticals.
Propiedades
Número CAS |
169755-63-9 |
|---|---|
Fórmula molecular |
C19H28O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-dodecanoyloxybenzoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) |
Clave InChI |
BXDMLFBJTYUIJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


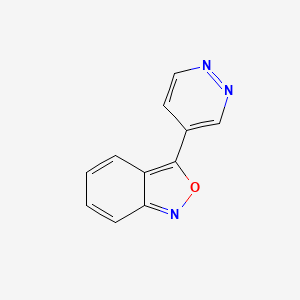
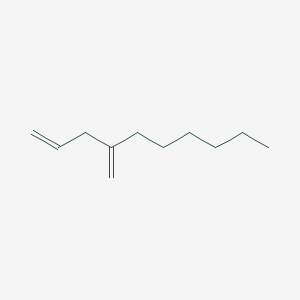
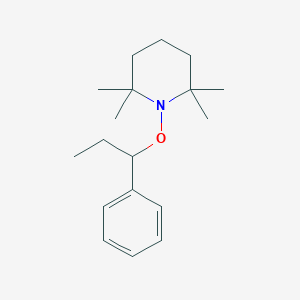
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
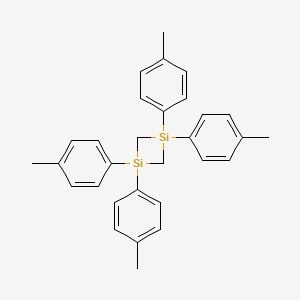

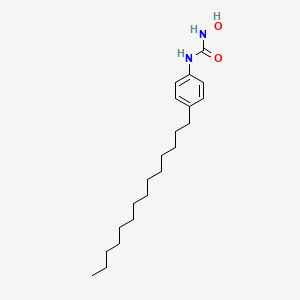
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
